N-methyl-N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-methyl-N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic acetamide derivative featuring a pyrrole core conjugated with a 1,2,4-oxadiazole moiety. This compound is structurally characterized by:
- N-methyl-N-(3-methylphenyl)acetamide backbone: Provides lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
- 1H-pyrrole ring: Contributes to π-π stacking interactions, a common feature in bioactive molecules targeting enzymes or receptors .
- 3-(4-methylphenyl)-1,2,4-oxadiazole substituent: Enhances metabolic stability and binding affinity due to its electron-deficient aromatic system, often seen in kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-methyl-N-(3-methylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-9-11-18(12-10-16)22-24-23(29-25-22)20-8-5-13-27(20)15-21(28)26(3)19-7-4-6-17(2)14-19/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFOSNJOXSWOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N(C)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Pyrrole Ring Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Coupling Reactions: The oxadiazole and pyrrole intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
N-Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the phenyl rings, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of benzyl alcohols or benzaldehydes.
Reduction: Formation of amines or partially reduced oxadiazole derivatives.
Substitution: Introduction of halogens or other electrophiles onto the phenyl rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
The compound’s potential bioactivity makes it a candidate for drug development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties due to the presence of bioactive moieties like the oxadiazole and pyrrole rings.
Industry
In materials science, the compound could be used in the development of organic semiconductors or as a precursor for polymers with specific electronic properties.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, heterocyclic cores, and functional groups, leading to variations in activity and physicochemical properties. Below is a comparative analysis based on available evidence:
Table 1: Key Structural and Functional Comparisons
Heterocyclic Core Comparison
- Pyrrole vs. Pyrazole: The pyrrole ring in the target compound offers planar aromaticity, favoring DNA intercalation or enzyme active-site binding. Example: Pyrazole-based 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide showed insecticidal activity via GABA receptor modulation, a mechanism less likely in pyrrole derivatives .
1,2,4-Oxadiazole vs. Triazole :
Substituent Effects
- Methylphenyl vs. Chlorophenyl derivatives () demonstrate higher electrophilic reactivity, correlating with enhanced insecticidal activity .
- Acetamide Modifications: N-methylation in the target compound reduces hydrogen-bond donor capacity, possibly lowering solubility but improving oral bioavailability compared to hydroxyacetamide derivatives () .
Biological Activity
N-methyl-N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a broad range of biological activities. Notably, this compound has shown promising results in the following areas:
1. Anticancer Activity
Studies have demonstrated that derivatives of 1,2,4-oxadiazole possess significant anticancer properties. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) . The mechanism is thought to involve the inhibition of key cellular pathways involved in tumorigenesis.
2. Antimicrobial Properties
The oxadiazole derivatives have also been noted for their antimicrobial activities. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
Research has indicated that oxadiazole-based compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
1. Enzyme Inhibition
this compound may inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer progression and other diseases .
2. Receptor Modulation
The compound may act as a modulator for specific receptors involved in neurotransmission and inflammation, enhancing or inhibiting their activity depending on the context .
Case Studies
Several studies have focused on the biological effects of oxadiazole derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
